

A Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzoic Anhydride

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzoic anhydride

Cat. No.: B1302771

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **4-(Trifluoromethyl)benzoic anhydride**, with a specific focus on its melting point. The information herein is compiled to support research, synthesis, and drug development applications where this reagent is utilized.

Core Physical and Chemical Properties

4-(Trifluoromethyl)benzoic anhydride is a versatile chemical reagent, notable for the presence of the trifluoromethyl group which enhances its reactivity and solubility in many organic solvents.^[1] It is frequently used in the synthesis of pharmaceuticals and agrochemicals, serving as a crucial intermediate for introducing trifluoromethyl moieties into target molecules.^[1] The compound typically appears as a white to off-white crystalline solid.^[1]^[2]^[3]^[4]

Quantitative Data Summary

The physical properties of **4-(Trifluoromethyl)benzoic anhydride** are summarized in the table below for ease of reference and comparison. Data has been aggregated from multiple chemical suppliers and databases.

Property	Value	Citations
Melting Point	127.0 - 133.0 °C	[1][2][3]
Molecular Formula	C ₁₆ H ₈ F ₆ O ₃	[1][2][3][5]
Molecular Weight	362.23 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1][2][3][4]
CAS Number	25753-16-6	[1][2][3]
Purity (Typical)	≥97% (GC/NMR)	[1][2][3][4]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6][7] The following is a generalized experimental protocol for the accurate determination of the melting point of **4-(Trifluoromethyl)benzoic anhydride** using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials and Equipment:

- **4-(Trifluoromethyl)benzoic anhydride** sample
- Mortar and pestle
- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., Mel-Temp)
- Spatula

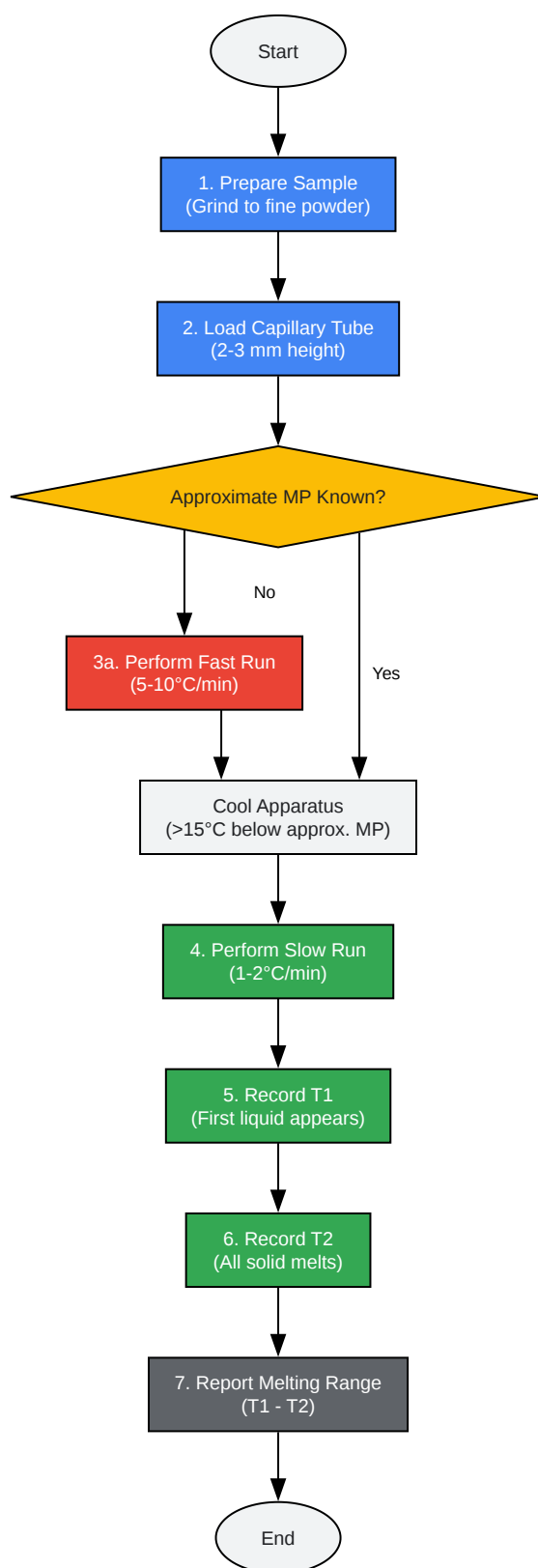
Procedure:

- **Sample Preparation:** A small amount of the **4-(Trifluoromethyl)benzoic anhydride** is placed in a mortar and finely ground into a powder using a pestle.[6] This ensures uniform heat distribution.

- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.^{[7][8]} This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.^[8]
- **Initial Rapid Determination (Optional but Recommended):** To save time, a preliminary rapid measurement can be performed.^[6] The sample is heated at a fast rate (e.g., 5-10 °C per minute) to quickly find an approximate melting range.^[8]
- **Accurate Melting Point Determination:**
 - The apparatus is allowed to cool to at least 15-20 °C below the approximate melting point observed in the rapid run.^{[6][8]}
 - A fresh capillary tube with the sample is inserted into the apparatus.^[8]
 - The heating rate is set to a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
 - The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range (T_1).^[6]
 - The temperature at which the last solid crystal liquefies is recorded as the end of the melting range (T_2).^[6]
- **Reporting:** The result is reported as a melting point range ($T_1 - T_2$). For a pure sample of **4-(Trifluoromethyl)benzoic anhydride**, this range should fall within the values specified in the table above.

Visualization of Experimental Workflow

The logical flow for determining the melting point of a solid organic compound is depicted in the diagram below.



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